molecular formula C16H16N4O B6634595 N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide

N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide

Katalognummer B6634595
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: CKCHSIRSZSVKFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 is a selective antagonist of the G protein-coupled receptor GPR139, which is primarily expressed in the brain.

Wirkmechanismus

N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide acts as a selective antagonist of the GPR139 receptor, which is primarily expressed in the brain. The exact function of GPR139 is not well understood, but it has been suggested to play a role in regulating neurotransmitter release and neuronal excitability. By blocking the activity of GPR139, this compound may modulate these processes and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. The drug has also been shown to increase the release of the neurotransmitter acetylcholine in the brain, which is important for learning and memory processes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide is its selectivity for the GPR139 receptor, which reduces the risk of off-target effects. However, the drug has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide. One area of interest is investigating the drug's effects on other cognitive disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to optimize dosing and administration schedules for potential clinical use.

Synthesemethoden

The synthesis of N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide involves a multi-step process that begins with the reaction of 4-cyano-1-methylpyrazole with 2-bromo-1,2,3,4-tetrahydronaphthalene to form an intermediate compound. This intermediate is then reacted with 2-aminobenzamide to produce this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide has been the subject of several preclinical studies to investigate its potential therapeutic effects in cognitive disorders. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was shown to improve cognitive function in a mouse model of Alzheimer's disease. Another study published in the Journal of Medicinal Chemistry demonstrated that this compound improved memory and learning in rats.

Eigenschaften

IUPAC Name

N-(4-cyano-1-methylpyrazol-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-20-10-14(9-17)15(19-20)18-16(21)13-7-6-11-4-2-3-5-12(11)8-13/h2-5,10,13H,6-8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCHSIRSZSVKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)NC(=O)C2CCC3=CC=CC=C3C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.